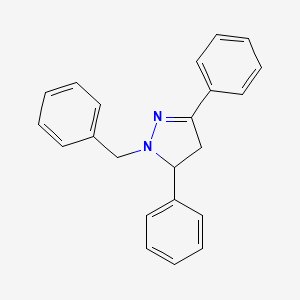![molecular formula C15H9ClF3N3O B14944809 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE is a synthetic organic compound that features a benzodiazole ring substituted with a trifluoromethyl group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 2-amino-5-trifluoromethylbenzimidazole under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
科学的研究の応用
3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
作用機序
The mechanism of action of 3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the benzodiazole ring, enables the compound to bind to its targets with high affinity, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Fluopyram: A pyridinylethylbenzamide fungicide with a similar trifluoromethyl group.
Fluopicolide: Another fungicide with a trifluoromethyl group, but with a different core structure.
Trifloxystrobin: A strobilurin fungicide containing a trifluoromethyl group.
Uniqueness
3-CHLORO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE is unique due to its specific combination of a benzodiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C15H9ClF3N3O |
|---|---|
分子量 |
339.70 g/mol |
IUPAC名 |
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-4-1-3-8(7-9)13(23)20-10-5-2-6-11-12(10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChIキー |
HZMDXCFPLOZCEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14944741.png)
![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)


![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)
![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)

![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
